molecular formula C13H12N2O3 B411924 3-(3-Methylphenoxy)-5-nitroaniline CAS No. 352637-09-3

3-(3-Methylphenoxy)-5-nitroaniline

Cat. No. B411924
M. Wt: 244.25g/mol
InChI Key: NSXLIPDZVDBJCG-UHFFFAOYSA-N
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Description

The compound “3-(3-Methylphenoxy)-5-nitroaniline” is an organic compound consisting of an aniline (an aromatic amine), a nitro group (-NO2), and a methylphenoxy group. The presence of these functional groups suggests that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of “3-(3-Methylphenoxy)-5-nitroaniline” would likely consist of a benzene ring (from the aniline) substituted with a nitro group at the 5-position and a methylphenoxy group at the 3-position .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The nitro group could be reduced to an amine, and the aniline could react with electrophiles. The phenoxy group could potentially undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

Based on its structure, “3-(3-Methylphenoxy)-5-nitroaniline” is likely to be a solid at room temperature. The presence of the nitro group might make the compound somewhat polar, and it could have a relatively high melting point .

Future Directions

The future directions for research on “3-(3-Methylphenoxy)-5-nitroaniline” would likely depend on its properties and potential applications. It could be interesting to study its reactivity, potential uses in synthesis, and any biological activity it might have .

properties

IUPAC Name

3-(3-methylphenoxy)-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-3-2-4-12(5-9)18-13-7-10(14)6-11(8-13)15(16)17/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXLIPDZVDBJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenoxy)-5-nitroaniline

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